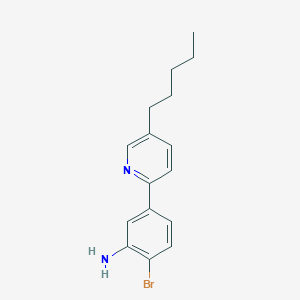![molecular formula C22H23ClN4O3S B12490659 3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)
3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-CHLOROBENZENESULFONYL)-1-(3-ISOPROPOXYPROPYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE is a complex organic compound that belongs to the class of pyrrolo[2,3-b]quinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorobenzenesulfonyl and isopropoxypropyl groups in the structure adds to its chemical uniqueness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROBENZENESULFONYL)-1-(3-ISOPROPOXYPROPYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core
For example, the synthesis might begin with the preparation of a suitable quinoxaline derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride, while the isopropoxypropyl group can be added through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-CHLOROBENZENESULFONYL)-1-(3-ISOPROPOXYPROPYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Cycloaddition: The pyrrolo[2,3-b]quinoxaline core can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cycloaddition: Cycloaddition reactions may require specific catalysts and conditions, such as transition metal catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-CHLOROBENZENESULFONYL)-1-(3-ISOPROPOXYPROPYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE involves its interaction with specific molecular targets. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]indoles: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Spiro[indoline-3,4′-pyrrolo[3,4-b]pyridines]: These compounds have a spirocyclic structure and are synthesized through different cycloaddition reactions.
Spiro[indoline-3,5′-pyrrolo[3,4-b]azepines]: These compounds also share a similar core but have different ring systems attached.
Uniqueness
The uniqueness of 3-(3-CHLOROBENZENESULFONYL)-1-(3-ISOPROPOXYPROPYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzenesulfonyl group, in particular, may enhance its reactivity and potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C22H23ClN4O3S |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)sulfonyl-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H23ClN4O3S/c1-14(2)30-12-6-11-27-21(24)20(31(28,29)16-8-5-7-15(23)13-16)19-22(27)26-18-10-4-3-9-17(18)25-19/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3 |
Clave InChI |
RDLOTHDMGFWQSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B12490577.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490581.png)
![2-[(2-cyanophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B12490583.png)

![3,3-Dimethyl-1-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B12490596.png)
![N-benzyl-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12490608.png)
![1-(3,4-dimethylphenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490609.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12490620.png)
![6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12490627.png)

![4-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylbutan-1-amine](/img/structure/B12490643.png)
![ethyl 2-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B12490644.png)
![4-Chloro-I+/--[(2,4,5-trimethoxyphenyl)methylene]benzeneacetonitrile](/img/structure/B12490650.png)
![N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12490657.png)
